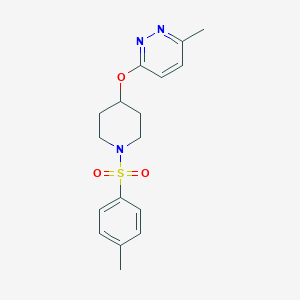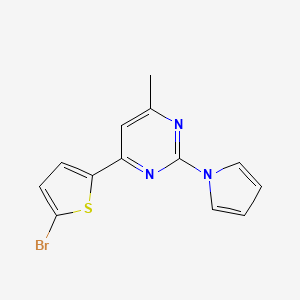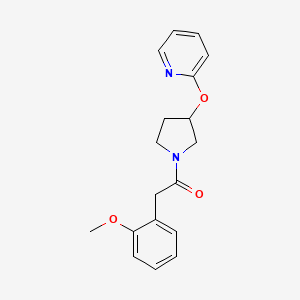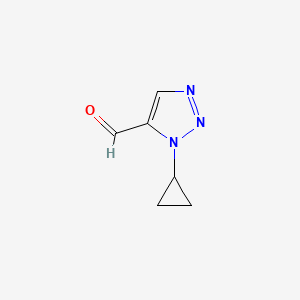
4-Bromo-1-(1-bromoethyl)-2-fluorobenzene
Übersicht
Beschreibung
4-Bromo-1-(1-bromoethyl)-2-fluorobenzene, also known as BFB, is an organic compound that has gained attention in the scientific community due to its unique chemical properties. BFB is a halogenated benzene derivative that contains both bromine and fluorine atoms, making it a valuable compound for research in various fields such as organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Lithium-Ion Batteries
4-Bromo-2-fluoromethoxybenzene, a compound related to 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene, was studied as a novel bi-functional electrolyte additive for lithium-ion batteries. It was found to polymerize electrochemically to form a protective film on the electrode, providing overcharge protection and enhancing thermal stability without compromising battery performance (Zhang Qian-y, 2014).
Radiopharmaceuticals Synthesis
The compound has been explored for its potential in synthesizing no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in the development of radiopharmaceuticals. Such reactions are essential for creating imaging agents for PET scans, demonstrating the compound's significance in medical diagnostics (J. Ermert et al., 2004).
Organic Synthesis
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, was developed, showcasing the utility of related compounds in synthesizing valuable pharmaceutical intermediates. The method offers a more cost-effective and less toxic alternative to traditional synthesis routes (Yanan Qiu et al., 2009).
Supramolecular Chemistry
The compound's derivatives have been utilized in the study of Pd(II) and Pt(II) supramolecules, where its use as a ligand facilitated the understanding of square/triangle equilibria in supramolecular assemblies. This research provides insights into designing metal-organic frameworks and molecular machines (M. Ferrer et al., 2010).
NMR Spectroscopy in Organic Chemistry Education
The compound has been featured in discovery-based Grignard experiments within organic chemistry courses, illustrating its role in educational settings to teach chemoselectivity and synthesis techniques. This application underscores its importance in academic research and chemistry education (S. Hein et al., 2015).
Eigenschaften
IUPAC Name |
4-bromo-1-(1-bromoethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIPFQZUPDNSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(1-bromoethyl)-2-fluorobenzene | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2753030.png)




![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)

![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)
![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2753045.png)



![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2753052.png)